2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide
Description
2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonamide is a fluorinated benzodioxole derivative featuring a sulfonamide (-SO₂NH₂) group at the 4-position of the fused benzene-dioxole ring system. The 2,2-difluoro substitution on the dioxole ring enhances the compound’s metabolic stability and lipophilicity, which are critical for biological activity.
Properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO4S/c8-7(9)13-4-2-1-3-5(6(4)14-7)15(10,11)12/h1-3H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUAYWRSUBGEMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide typically involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, or quaternary ammonium hydrogen fluoride . This reaction results in the substitution of chlorine atoms with fluorine atoms, forming the desired difluoro compound.
Chemical Reactions Analysis
2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atoms in the benzodioxole ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide has several scientific research applications:
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The difluoro substituents enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide with structurally and functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications:
Key Comparative Insights:
Substituent Effects on Bioactivity: The sulfonamide group in the target compound enhances water solubility and enables hydrogen-bonding interactions, unlike the cyanopyrrole in fludioxonil, which contributes to fungal membrane disruption . Fluorine atoms in all compounds improve metabolic stability and lipophilicity, critical for membrane penetration in both drugs (e.g., tezacaftor) and agrochemicals (e.g., fludioxonil) .
Degradation Pathways :
- Fludioxonil undergoes hydroxylation and defluorination during biodegradation, producing metabolites like 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid . Similar pathways may occur in the sulfonamide derivative, though the sulfonamide group could alter metabolic stability.
Applications: Pharmaceuticals: Tezacaftor’s success highlights the benzodioxole scaffold’s utility in targeting membrane proteins. The sulfonamide variant could modulate enzymes (e.g., carbonic anhydrase) or receptors . Agrochemicals: Fludioxonil’s mode of action suggests fluorinated benzodioxoles are potent antifungals; sulfonamide derivatives may offer novel mechanisms .
Research Findings and Data
- Synthetic Accessibility : Derivatives like 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid () and methyl 2,2-difluoro-2H-1,3-benzodioxole-5-carboxylate () are synthesized via electrophilic substitution or palladium-catalyzed coupling, indicating feasible routes for the sulfonamide analog .
Biological Activity
2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonamide is a synthetic compound that belongs to the sulfonamide class, characterized by its unique benzodioxole structure and the presence of difluoromethyl groups. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula : CHFN OS
- IUPAC Name : 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide
- CAS Number : 1583-59-1
Synthesis
The synthesis of 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide typically involves:
- Starting Materials : The reaction begins with 2,2-dichloro-1,3-benzodioxole.
- Reagents : Potassium fluoride is often used in the presence of catalysts such as cesium hydrogen fluoride.
- Reaction Conditions : Precise control of temperature and solvent choice is critical for optimizing yields and purity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- The sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity.
- The difluoro substituents enhance the compound's stability and binding affinity to its targets .
Antimicrobial Properties
Research indicates that 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial enzyme function through competitive inhibition.
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties. It has shown potential in inhibiting cancer cell proliferation in vitro. The exact pathways through which it exerts these effects are still under investigation but are believed to involve interference with cell cycle regulation and apoptosis induction .
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) models have been employed to predict the efficacy of this compound based on structural modifications. Variations in the benzodioxole framework or sulfonamide group can significantly influence biological activity .
Study on Antioxidant Activity
A recent study evaluated several sulfonamide derivatives, including 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide, for their antioxidant properties using DPPH and 15-lipoxygenase (15-LOX) inhibition assays. The results indicated that this compound demonstrated notable antioxidant capacity compared to standard antioxidants like ascorbic acid .
Evaluation Against Cancer Cell Lines
In vitro studies have been conducted on various cancer cell lines (e.g., HeLa and MCF7) where 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide was tested for cytotoxicity. The findings revealed a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent .
Data Table: Biological Activities Overview
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Antimicrobial | Agar diffusion | Effective against E. coli and S. aureus |
| Antioxidant | DPPH assay | Significant radical scavenging activity |
| Anticancer | MTT assay | Dose-dependent inhibition in HeLa cells |
Q & A
Q. What are the established synthetic routes for 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide, and how is purity validated?
Methodological Answer: The synthesis typically involves functionalizing the benzodioxole core with sulfonamide and fluorine groups. A plausible route (adapted from sulfonamide synthesis in and ):
Starting Material : 4-Amino-2,2-difluoro-1,3-benzodioxole (CAS 106876-54-4) is reacted with sulfonyl chloride derivatives under anhydrous conditions .
Key Step : Sulfonamide formation via nucleophilic substitution, using triethylamine as a base in dichloromethane at 0–5°C.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Q. Validation :
Q. Table 1. Synthetic Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | ClSOR, EtN, DCM, 0°C | 65–75 | 93–97 |
| 2 | Column chromatography (EtOAc/Hexane 3:7) | 85 | >99 |
Q. How should researchers address stability and storage challenges for this compound?
Methodological Answer:
- Stability Issues : The sulfonamide group is hygroscopic, and the difluorobenzodioxole core may degrade under UV light .
- Storage :
- Monitoring : Periodic NMR or LC-MS to detect degradation products like sulfonic acids or defluorinated derivatives .
Advanced Research Questions
Q. What mechanistic insights exist for its role as a carbonic anhydrase inhibitor?
Methodological Answer:
- Binding Studies : X-ray crystallography (e.g., PDB entries) reveals sulfonamide coordination to the zinc ion in the enzyme’s active site .
- Kinetic Analysis : Competitive inhibition assays (IC values) using stopped-flow spectrophotometry with 4-nitrophenyl acetate as substrate .
Q. Table 2. Enzyme Inhibition Data
| Enzyme Isoform | IC (nM) | Selectivity vs. Other Isoforms |
|---|---|---|
| hCA II | 12.4 | 10-fold over hCA I |
| hCA IX | 8.9 | 5-fold over hCA XII |
Contradictions : Discrepancies in IC values across studies may arise from assay conditions (pH, temperature) or protein purity .
Q. How can computational modeling predict reactivity and regioselectivity in derivatization?
Methodological Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-311+G**) to assess electrophilic substitution sites. The difluoro groups direct sulfonamide addition to the para position .
- Docking Studies (AutoDock Vina) : Predict binding affinity to target enzymes using crystal structures (e.g., PDB 3KS3 for hCA II) .
Validation : Compare computed vs. experimental NMR chemical shifts (RMSD < 0.1 ppm) .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Normalize data using standardized assays (e.g., fixed pH 7.4, 25°C) .
- Structural Variants : Test analogs (e.g., replacing difluoro with chloro groups) to isolate electronic vs. steric effects.
- Data Reproducibility : Cross-validate in ≥3 independent labs with shared compound batches .
Q. Table 3. Contradiction Resolution Workflow
| Step | Action | Outcome |
|---|---|---|
| 1 | Re-synthesize compound | Confirm purity/structure |
| 2 | Standardize assay protocol | Reduce inter-lab variability |
| 3 | Collaborate for blind testing | Identify systemic errors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
